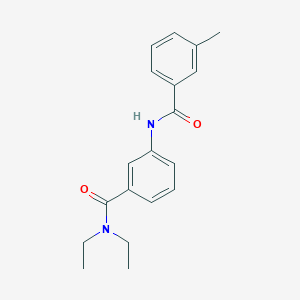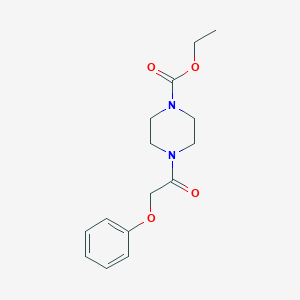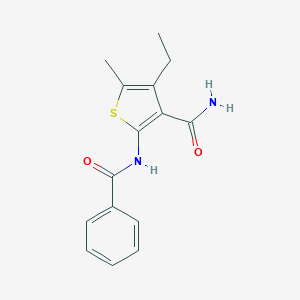![molecular formula C13H17BrN2O2 B240879 2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol, commonly known as BBPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BBPE is a derivative of piperazine and has a unique chemical structure that makes it a promising candidate for medicinal chemistry research.
科学的研究の応用
BBPE has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. BBPE has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The exact mechanism of action of BBPE is not fully understood. However, it is believed to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. BBPE has also been shown to have an affinity for several receptors, including the 5-HT1A receptor and the D2 receptor.
Biochemical and Physiological Effects:
BBPE has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. BBPE has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of BBPE is its unique chemical structure, which makes it a promising candidate for medicinal chemistry research. BBPE has also been shown to have a high affinity for several receptors, which may make it a useful tool for studying the activity of these receptors. However, one limitation of BBPE is its limited solubility in aqueous solutions, which may make it difficult to use in some experiments.
将来の方向性
There are several future directions for BBPE research. One area of interest is the development of BBPE derivatives with improved pharmacological properties. Another area of interest is the study of BBPE's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, BBPE may be useful in the development of new drugs for the treatment of depression and anxiety disorders.
合成法
BBPE can be synthesized through a multistep process that involves the reaction of 2-bromo-1-(4-piperazinyl)ethanone with 4-(2-hydroxyethyl)benzoic acid. The reaction is carried out in the presence of a base and a solvent, such as DMF or DMSO, at elevated temperatures. The resulting product is then purified through column chromatography to obtain pure BBPE.
特性
製品名 |
2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol |
|---|---|
分子式 |
C13H17BrN2O2 |
分子量 |
313.19 g/mol |
IUPAC名 |
(2-bromophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C13H17BrN2O2/c14-12-4-2-1-3-11(12)13(18)16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-10H2 |
InChIキー |
MKDKBHPMMKXPFK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=CC=C2Br |
正規SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)




![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)


![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)